REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](S)=[CH:5][CH:4]=1.[C:10]([O:15]C)(=[O:14])[C:11]([CH3:13])=[CH2:12].[CH2:17](N(CC)CC)C.[S:24]([O-:29])(O[O-])(=O)=[O:25].[K+].[K+]>CO.O>[CH3:13][CH:11]([CH:12]([S:24]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)(=[O:29])=[O:25])[CH3:17])[C:10]([OH:15])=[O:14] |f:3.4.5|
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Name
|
|
Quantity
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2.6 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)S
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Name
|
|
Quantity
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2.2 mL
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Type
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reactant
|
Smiles
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C(C(=C)C)(=O)OC
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Name
|
|
Quantity
|
2.8 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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36 g
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Type
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reactant
|
Smiles
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S(=O)(=O)(O[O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After nitrogen gas was bubbled through the solution for 15 min.
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Duration
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15 min
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Type
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WAIT
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Details
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After 65 hours
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Duration
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65 h
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Type
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FILTRATION
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Details
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the reaction was filtered
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Type
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WASH
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Details
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the filter cake was washed with methanol
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Type
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CONCENTRATION
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Details
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the filtrate concentrated in vacuo, ethyl acetate and water
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Type
|
ADDITION
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Details
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were added
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted 2×
|
Type
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WASH
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Details
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washed with saturated sodium bicarbonate solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried with magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to afford 4.1 g of crude product
|
Type
|
CUSTOM
|
Details
|
This was chromatographed on silica gel using 25%-35% ethyl acetate/hexane
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)C(C)S(=O)(=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |